molecular formula C13H20S2 B14677712 [1,1-Bis(ethylsulfanyl)propyl]benzene CAS No. 36306-35-1

[1,1-Bis(ethylsulfanyl)propyl]benzene

Cat. No.: B14677712
CAS No.: 36306-35-1
M. Wt: 240.4 g/mol
InChI Key: KJZVSXGGQAMCOO-UHFFFAOYSA-N
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Description

[1,1-Bis(ethylsulfanyl)propyl]benzene: is an organic compound characterized by the presence of a benzene ring attached to a propyl group substituted with two ethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Bis(ethylsulfanyl)propyl]benzene typically involves the reaction of benzyl chloride with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethylsulfanyl groups replace the chlorine atoms on the benzyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1-Bis(ethylsulfanyl)propyl]benzene can undergo oxidation reactions, where the ethylsulfanyl groups are converted to sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.

Scientific Research Applications

Chemistry:

    Catalysis: [1,1-Bis(ethylsulfanyl)propyl]benzene can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used to study the interactions of sulfur-containing organic molecules with biological systems.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [1,1-Bis(ethylsulfanyl)propyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfanyl groups can participate in various chemical reactions, influencing the activity of the compound. The benzene ring provides a stable framework, allowing for diverse functionalization and interaction with different molecular pathways.

Comparison with Similar Compounds

    [1,1-Bis(methylsulfanyl)propyl]benzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl.

    [1,1-Bis(phenylsulfanyl)propyl]benzene: Contains phenylsulfanyl groups, offering different chemical properties.

Uniqueness:

    Structural Features: The presence of ethylsulfanyl groups provides unique reactivity compared to other similar compounds.

    Applications: Its specific structural properties make it suitable for applications in catalysis, organic synthesis, and material science.

Properties

CAS No.

36306-35-1

Molecular Formula

C13H20S2

Molecular Weight

240.4 g/mol

IUPAC Name

1,1-bis(ethylsulfanyl)propylbenzene

InChI

InChI=1S/C13H20S2/c1-4-13(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3

InChI Key

KJZVSXGGQAMCOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(SCC)SCC

Origin of Product

United States

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